1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
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Overview
Description
1-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a complex organic compound that integrates multiple functional groups, including a furan ring, a pyrrolidine ring, and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
1-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic agent for treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, as a PARP inhibitor, it binds to the catalytic domain of the enzyme, preventing it from repairing DNA damage. This leads to the accumulation of DNA breaks, ultimately causing cell death in rapidly dividing cancer cells. The compound may also interact with other proteins and pathways, contributing to its diverse biological effects .
Comparison with Similar Compounds
1-(Furan-3-carbonyl)pyrrolidin-3-amine: Contains a similar furan and pyrrolidine structure but lacks the triazole ring.
1-(Furan-3-carbonyl)pyrrolidin-3-ol: Similar structure but with a hydroxyl group instead of the triazole ring.
Uniqueness: 1-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is unique due to the presence of the triazole ring, which enhances its stability and biological activity. The combination of the furan, pyrrolidine, and triazole rings provides a versatile scaffold that can be modified to target various biological pathways .
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its unique structure and diverse reactivity make it a valuable tool in the development of new therapeutic agents and materials.
Properties
IUPAC Name |
furan-3-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c16-11(9-2-6-17-8-9)14-4-1-10(7-14)15-5-3-12-13-15/h2-3,5-6,8,10H,1,4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWONHGULSQTLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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